molecular formula C2H6N2O2S B14333611 (E)-Amino(methylimino)methanesulfinic acid CAS No. 108249-21-4

(E)-Amino(methylimino)methanesulfinic acid

Cat. No.: B14333611
CAS No.: 108249-21-4
M. Wt: 122.15 g/mol
InChI Key: XRYLFPHAJMJQMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino(methylimino)methanesulfinic acid typically involves the reaction of formamidine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{HN=C(NH₂)₂ + SO₂ → HN=C(NH₂)SO₂H} ]

This reaction is usually conducted in an aqueous medium, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

On an industrial scale, the production of amino(methylimino)methanesulfinic acid involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Amino(methylimino)methanesulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Amino(methylimino)methanesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of amino(methylimino)methanesulfinic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid (CH₃SO₃H)
  • Trifluoromethanesulfonic acid (CF₃SO₃H)
  • Thiourea dioxide (HN=C(NH₂)SO₂H)

Uniqueness

Amino(methylimino)methanesulfinic acid is unique due to its specific structure, which includes both an imino and a sulfinic acid group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

108249-21-4

Molecular Formula

C2H6N2O2S

Molecular Weight

122.15 g/mol

IUPAC Name

amino(methylimino)methanesulfinic acid

InChI

InChI=1S/C2H6N2O2S/c1-4-2(3)7(5)6/h1H3,(H2,3,4)(H,5,6)

InChI Key

XRYLFPHAJMJQMC-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)S(=O)O

Origin of Product

United States

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